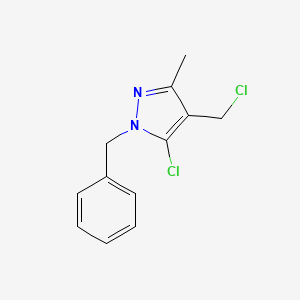
1-benzyl-5-chloro-4-(chloromethyl)-3-methyl-1H-pyrazole
Übersicht
Beschreibung
“1-benzyl-5-chloro-4-(chloromethyl)-3-methyl-1H-pyrazole” is a chemical compound with the CAS Number: 1152610-59-7 . It has a molecular weight of 255.15 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12Cl2N2/c1-9-11(7-13)12(14)16(15-9)8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular formula of C12H12Cl2N2 and a molecular weight of 255.15 . More detailed physical and chemical properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
1-Benzyl-5-chloro-4-(chloromethyl)-3-methyl-1H-pyrazole and its derivatives have been studied for their potential as corrosion inhibitors. For instance, certain pyrazole derivatives have shown effectiveness in reducing the corrosion rate of steel in hydrochloric acid, with high inhibition efficiencies reaching up to 98.5% at specific concentrations (Herrag et al., 2007).
Synthesis of Novel Compounds
Pyrazole derivatives, including compounds similar to this compound, are used in the synthesis of various novel compounds. These compounds find applications in diverse fields like insecticides, dyes, and pharmaceuticals (Samultsev et al., 2012).
Molecular Structures and Supramolecular Assembly
Research has been conducted on the molecular structures and supramolecular assembly of pyrazole derivatives. The study of the molecular structures of these compounds contributes to a deeper understanding of their chemical properties and potential applications (Cuartas et al., 2017).
Biological Activities
Although your requirement excludes information related to drug use, dosage, and side effects, it is noteworthy that pyrazole derivatives have been investigated for various biological activities. These include antibacterial properties and potential applications in medicinal chemistry, highlighting the broad scope of research on pyrazole compounds (Rai et al., 2009).
Crystallographic Studies
Crystallographic studies of pyrazole derivatives are essential for understanding their chemical and physical properties. These studies provide insights into the molecular and crystal structure of these compounds, which is crucial for their application in various scientific fields (Shen et al., 2012).
Ligand Synthesis
Pyrazole derivatives are also used in the synthesis of ligands for various chemical reactions. This application is particularly relevant in the field of organic chemistry, where these ligands can be used to catalyze or facilitate various chemical reactions (Grotjahn et al., 2002).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-benzyl-5-chloro-4-(chloromethyl)-3-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2/c1-9-11(7-13)12(14)16(15-9)8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQJZIKKIGXUSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1CCl)Cl)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(2-Bromophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1373450.png)


![2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1373455.png)
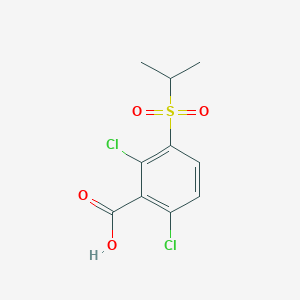
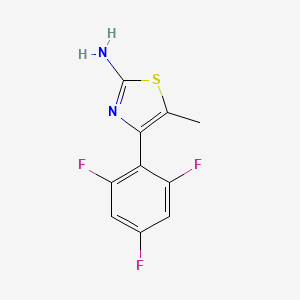





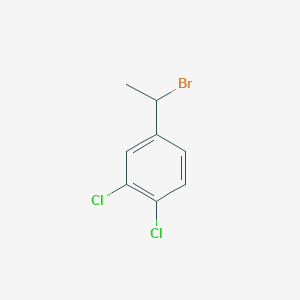
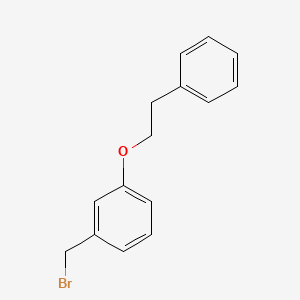
![2-[2-(Bromomethyl)-4-chlorophenoxy]acetonitrile](/img/structure/B1373471.png)